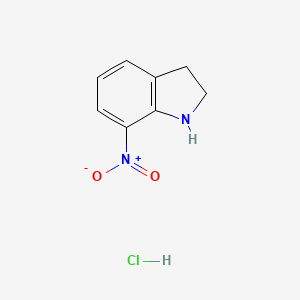![molecular formula C8H5FN2O B6300583 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde CAS No. 2231674-89-6](/img/structure/B6300583.png)
4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a fluorine atom at the 4-position and an aldehyde group at the 2-position
作用机制
Target of Action
The primary target of 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . FGFRs function through signal transduction pathways that, when activated, result in various cellular responses . By inhibiting FGFRs, the compound can disrupt these pathways and alter the cellular responses they control .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the FGFR signaling pathway . This pathway is involved in regulating a variety of cellular processes, including cell proliferation and migration, angiogenesis, and organ development . Abnormal activation of this pathway is associated with the progression and development of several types of cancers .
Result of Action
In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis . It has also been found to significantly inhibit the migration and invasion of certain cancer cells .
生化分析
Biochemical Properties
4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde has been reported to have potent activities against FGFR1, 2, and 3 . This suggests that it interacts with these enzymes, potentially influencing their function and the biochemical reactions they are involved in .
Cellular Effects
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
Its potent activity against FGFR1, 2, and 3 suggests that it may exert its effects at the molecular level by inhibiting these enzymes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde typically involves multi-step procedures. One common method includes the palladium-catalyzed Larock indole synthesis, which is used to construct the indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.
Reduction: 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly in the development of kinase inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
相似化合物的比较
Similar Compounds
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: Similar structure but with different substitution patterns.
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde: Contains both chlorine and fluorine substituents.
1H-Pyrazolo[3,4-b]quinolines: Different heterocyclic system but shares some structural similarities.
Uniqueness
4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its metabolic stability and lipophilicity, making it a valuable scaffold in drug discovery .
属性
IUPAC Name |
4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-8-6-3-5(4-12)11-7(6)1-2-10-8/h1-4,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCMCEQYXZJMEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC(=C2)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
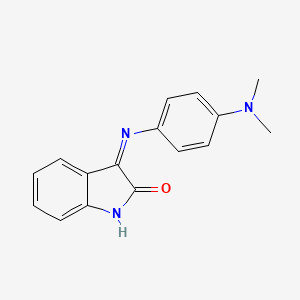
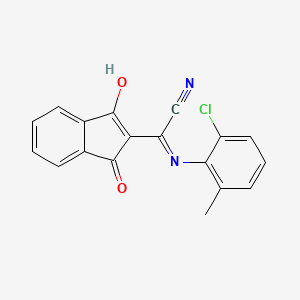
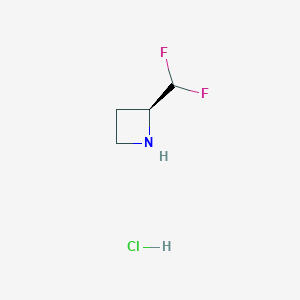
![tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6300518.png)
![tert-Butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6300526.png)
![tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6300531.png)
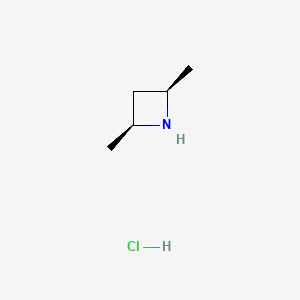
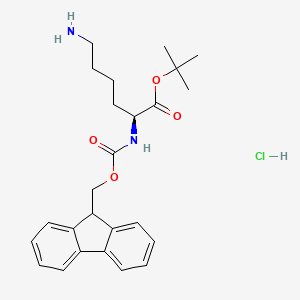
![tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate](/img/structure/B6300545.png)
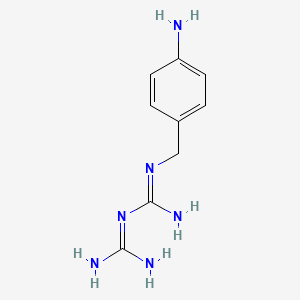
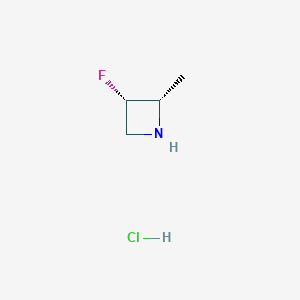
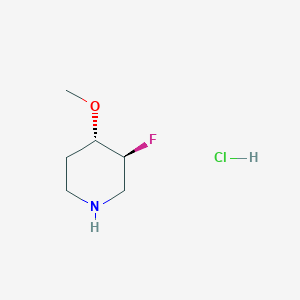
![tert-Butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B6300586.png)
